molecular formula C23H25NO4 B4105621 ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE

ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE

Cat. No.: B4105621
M. Wt: 379.4 g/mol
InChI Key: IZPUQJWBTCTYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(3,5-dimethylbenzyl)-4-methyl-2,5-dioxo-1-pyrrolidinyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinyl ring, and a dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE typically involves multiple steps, starting with the preparation of the benzoate ester and the pyrrolidinyl ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(3,5-dimethylbenzyl)-4-methyl-2,5-dioxo-1-pyrrolidinyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-[3-(3,5-dimethylbenzyl)-4-methyl-2,5-dioxo-1-pyrrolidinyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Ethyl 4-[3-(3,5-dimethylbenzyl)-4-methyl-2,5-dioxo-1-pyrrolidinyl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-dimethylaminobenzoate: This compound has a similar benzoate ester structure but lacks the pyrrolidinyl ring and dimethylbenzyl group.

    Ethyl 3,4-dimethoxybenzoate: This compound has a similar benzoate ester structure but contains methoxy groups instead of the pyrrolidinyl ring and dimethylbenzyl group.

The uniqueness of ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[3-[(3,5-dimethylphenyl)methyl]-4-methyl-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-5-28-23(27)18-6-8-19(9-7-18)24-21(25)16(4)20(22(24)26)13-17-11-14(2)10-15(3)12-17/h6-12,16,20H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPUQJWBTCTYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(C(C2=O)CC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
Reactant of Route 2
ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
Reactant of Route 3
ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
Reactant of Route 6
ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE

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